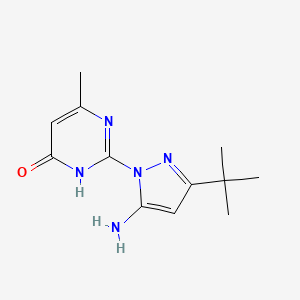

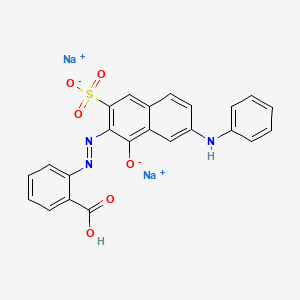

![molecular formula C6H4BrN3O B1384426 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 888721-83-3](/img/structure/B1384426.png)

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Descripción general

Descripción

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, also known as 6-BP, is a promising compound with a wide range of applications in scientific research. 6-BP is a heterocyclic molecule consisting of a nitrogen atom, two carbon atoms, two oxygen atoms, and one bromine atom. It is a colorless, odorless, and crystalline solid with a molecular weight of 313.03 g/mol. 6-BP has been extensively studied in the past few decades due to its potential to be used in various scientific research applications.

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary of the Application : Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, including 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, have been considered to be biologically active compounds . They have shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists . Many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .

- Methods of Application : The compound has been prepared via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This synthetic approach is considered more facile and practical than previously reported procedures .

- Results or Outcomes : The described synthetic approaches have been demonstrated to be more facile and practical than previously reported procedures .

Application in Antiviral Drug Synthesis

- Field : Antiviral Drug Synthesis

- Summary of the Application : The nucleobase unit of the antiviral drug remdesivir, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, was synthesized through a five-step continuous flow . This method represents a greener and more sustainable process to prepare this nucleobase unit with high efficiency and safety .

- Methods of Application : By adapting batch synthetic chemistry, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine was successfully produced through sequential flow operations from the widely available and inexpensive starting material pyrrole . Under optimal flow conditions, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine was obtained in 14.1% isolated yield in a total residence time of 79 min with a throughput of 2.96 g·h −1 .

- Results or Outcomes : The total residence time was significantly shorter than the total time consumed in batch procedures (> 26.5 h) . In flow, the highly exothermic Vilsmeier–Haack and N-amination reactions involving hazardous and unstable intermediates, oxidative liquid–liquid biphasic transformation, and a bromination reaction requiring strict cryogenic conditions are favorably facilitated .

Propiedades

IUPAC Name |

6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWMRQCCABXILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=NN2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610617 | |

| Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |

CAS RN |

888721-83-3 | |

| Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)

![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)

![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)

![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)